Cas no 89980-69-8 (Magnesium,bromo(3,4-dimethoxyphenyl)-)

Magnesium,bromo(3,4-dimethoxyphenyl)- is a Grignard reagent featuring a bromine-substituted 3,4-dimethoxyphenyl group bound to a magnesium center. This organometallic compound is primarily utilized in synthetic organic chemistry for nucleophilic additions to carbonyl compounds, enabling the formation of carbon-carbon bonds. Its key advantages include high reactivity with electrophiles, facilitating the synthesis of complex molecules such as substituted aromatic derivatives and heterocycles. The presence of methoxy groups enhances its stability and selectivity in certain reactions. Suitable for use under anhydrous conditions, it is commonly employed in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Proper handling under inert atmospheres is essential to maintain its reactivity and prevent degradation.
Magnesium,bromo(3,4-dimethoxyphenyl)- structure
89980-69-8 structure
商品名:Magnesium,bromo(3,4-dimethoxyphenyl)-
CAS番号:89980-69-8
MF:C8H9BrMgO2
メガワット:241.364862203598
MDL:MFCD01311476
CID:721044
PubChem ID:24879993

Magnesium,bromo(3,4-dimethoxyphenyl)- 化学的及び物理的性質

名前と識別子

    • Magnesium,bromo(3,4-dimethoxyphenyl)-
    • 3,4-Dimethoxyphenylmagnesium Bromide
    • 3,4-Dimethoxyphenylmagnesiumbromide,0.5MsolutioninTHF,inresealablebottle
    • magnesium,1,2-dimethoxybenzene-5-ide,bromide
    • 3,4-DiMethoxyphenylMagnesiuM broMide, 0.5M in THF
    • Benzene, 1,2-dimethoxy-, magnesium complex (ZCI)
    • Bromo(3,4-dimethoxyphenyl)magnesium (ACI)
    • MDL: MFCD01311476
    • インチ: 1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1
    • InChIKey: BHTPZWCAIHFRSY-UHFFFAOYSA-M
    • ほほえんだ: Br[Mg]C1C=C(OC)C(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 239.96400
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.960 g/mL at 25 °C
  • ふってん: 65 °C
  • フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
  • すいようせい: Reacts with water.
  • PSA: 18.46000
  • LogP: 2.34960
  • かんど: Air & Moisture Sensitive
  • 濃度: 0.5 M in THF
  • ようかいせい: 未確定

Magnesium,bromo(3,4-dimethoxyphenyl)- セキュリティ情報

Magnesium,bromo(3,4-dimethoxyphenyl)- 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Magnesium,bromo(3,4-dimethoxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821437-100ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 0.5 M solution in THF, MkSeal
100ml
¥2,588.00 2022-01-11
BAI LING WEI Technology Co., Ltd.
A01238162-50ml
Magnesium,bromo(3,4-dimethoxyphenyl)-
89980-69-8 N/A
50ml
¥1536 2023-11-24
BAI LING WEI Technology Co., Ltd.
J20F214127-100ml
3,4-Dimethoxyphenylmagnesium bromide, 0.5M 2-MeTHF
89980-69-8 0.97
100ml
¥12144 2023-11-24
BAI LING WEI Technology Co., Ltd.
J20F214127-50ml
3,4-Dimethoxyphenylmagnesium bromide, 0.5M 2-MeTHF
89980-69-8 0.97
50ml
¥7810 2023-11-24
A2B Chem LLC
AH86498-100ml
3,4-DIMETHOXYPHENYLMAGNESIUM BROMIDE
89980-69-8
100ml
$522.00 2023-12-29
eNovation Chemicals LLC
D628282-50ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 97%
50ml
$339 2025-02-26
eNovation Chemicals LLC
D628282-50ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 97%
50ml
$339 2025-02-28
eNovation Chemicals LLC
D628282-100ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 97%
100ml
$640 2025-02-28
BAI LING WEI Technology Co., Ltd.
238162-50ML
3,4-Dimethoxyphenylmagnesium bromide, 0.5 M solution in THF, J&KSeal
89980-69-8
50ML
¥ 1306 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
561975-50ML
Magnesium,bromo(3,4-dimethoxyphenyl)-
89980-69-8
50ml
¥2640.09 2023-12-03

Magnesium,bromo(3,4-dimethoxyphenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  1 h, 23 °C; 1 h, 23 °C
リファレンス
Ni-Catalyzed Synthesis of Thiocarboxylic Acid Derivatives
Monteith, John J.; Scotchburn, Katerina; Mills, L. Reginald ; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(2), 619-624

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  cooled; 2 h, rt
リファレンス
Ni-Catalyzed C(sp3)-O Arylation of α-Hydroxy Esters
Monteith, John J.; Rousseaux, Sophie A. L., Organic Letters, 2021, 23(24), 9485-9489

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 46 °C
1.2 Solvents: Tetrahydrofuran ;  46 °C; 30 min, reflux
リファレンス
A total synthesis of (+)-brazilin
Huang, Shuangping ; Ou, Wentao; Li, Wang; Xiao, Hesheng; Pang, Yiying; et al, Tetrahedron Letters, 2020, 61(26),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Toluene ,  Tetrahydrofuran ;  10 min
1.2 Solvents: Tetrahydrofuran ;  1 h; 0 °C
リファレンス
Synthesis of C-Analogues of β-Glucogallin and Aldose Reductase Inhibition Studies
Reddy, Mannem Rajeswara; Aidhen, Indrapal Singh; Shruthi, Karnam; Reddy, Geereddy Bhanuprakash, European Journal of Organic Chemistry, 2017, 2017(48), 7283-7294

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux
リファレンス
Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analogues
Asiamah, Isaac; Hodgson, Heather L.; Maloney, Katherine; Allen, Kevin J. H.; Krol, Ed S., Bioorganic & Medicinal Chemistry, 2015, 23(21), 7007-7014

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Anomalous acetoxylation of aromatic nuclei: some structural requirements in the substrate
Bandaranayake, Wickramasinghe M.; Riggs, Noel V., Australian Journal of Chemistry, 1981, 34(1), 115-29

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Reagents: Iodine ;  rt; rt → reflux; 12 h, reflux
リファレンス
Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake
Cashman, John R.; Voelker, Troy; Zhang, Han-Ting; O'Donnell, James M., Journal of Medicinal Chemistry, 2009, 52(6), 1530-1539

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1 h, 23 °C; 1 h, 23 °C
リファレンス
The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O Arylation
Mills, L. Reginald; Monteith, John J.; dos Passos Gomes, Gabriel ; Aspuru-Guzik, Alan; Rousseaux, Sophie A. L., Journal of the American Chemical Society, 2020, 142(30), 13246-13254

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 0.5 h, 50 °C
リファレンス
Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors
Hao, Guiyun; Li, Hao; Yang, Fei; Dong, Duoling; Li, Zezhong; et al, Bioorganic & Medicinal Chemistry, 2021, 29,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine ;  5 min, heated
1.2 Solvents: Tetrahydrofuran ;  rt
リファレンス
Facile Formation of 5-Acylated-2-hydroxymethyl-furans from Open Chain D-Glucosyl-Alkyl/Aryl Ketones
Borkar, Santosh R.; Aidhen, Indrapal Singh, ChemistrySelect, 2016, 1(18), 6004-6007

Magnesium,bromo(3,4-dimethoxyphenyl)- Raw materials

Magnesium,bromo(3,4-dimethoxyphenyl)- Preparation Products

Magnesium,bromo(3,4-dimethoxyphenyl)-に関する追加情報

Magnesium, Bromo(3,4-Dimethoxyphenyl)- (CAS No. 89980-69-8)

Magnesium, bromo(3,4-dimethoxyphenyl)- is a versatile organomagnesium compound with the CAS registry number 89980-69-8. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique chemical properties and potential applications. The structure of this compound consists of a magnesium atom bonded to a bromine atom and a substituted phenyl group (3,4-dimethoxyphenyl), which imparts it with distinct reactivity and functionality.

Recent studies have highlighted the role of magnesium bromides in various catalytic processes and as intermediates in the synthesis of complex organic molecules. The 3,4-dimethoxyphenyl substituent in this compound introduces electron-donating groups (methoxy groups) that influence the electronic properties of the aromatic ring. This modification enhances the compound's stability and reactivity under specific reaction conditions. Researchers have explored its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a valuable precursor for constructing biaryl compounds with high efficiency.

The synthesis of magnesium, bromo(3,4-dimethoxyphenyl)- typically involves the reaction of magnesium metal with an appropriate bromide precursor. This process is often carried out under inert conditions to ensure the formation of a stable organomagnesium species. The resulting compound is highly reactive and can be used in various nucleophilic substitution reactions or as a building block for more complex structures.

One of the most promising applications of this compound lies in its ability to facilitate the construction of heterocyclic frameworks. Recent advancements in medicinal chemistry have demonstrated its utility in synthesizing bioactive compounds with potential pharmacological activity. For instance, derivatives of magnesium bromides have been employed in the development of anti-inflammatory agents and anticancer drugs.

In addition to its role in organic synthesis, magnesium, bromo(3,4-dimethoxyphenyl)- has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconducting polymers and light-emitting diodes (LEDs). Researchers are actively investigating its ability to form stable charge-transfer complexes with other organic semiconductors.

From an environmental standpoint, understanding the fate and transport of magnesium bromides in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds exhibit moderate persistence in aquatic environments but are generally not considered hazardous under normal handling conditions.

In conclusion, magnesium, bromo(3,4-dimethoxyphenyl)- (CAS No. 89980-69-8) is a multifaceted organomagnesium compound with significant implications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even greater role in advancing modern chemistry.

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